molecular formula C15H12Br2N6OS B14927864 2,4-dibromo-6-[(E)-(2-{5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol

2,4-dibromo-6-[(E)-(2-{5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol

Cat. No.: B14927864
M. Wt: 484.2 g/mol
InChI Key: IJKCYDKZWBNJQW-FBCYGCLPSA-N
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Description

3,5-Dibromo-2-hydroxybenzaldehyde 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes bromine, hydroxyl, and triazole groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-2-hydroxybenzaldehyde 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone typically involves multiple steps. The initial step often includes the bromination of 2-hydroxybenzaldehyde to form 3,5-dibromo-2-hydroxybenzaldehyde. This intermediate is then reacted with 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent hydrazone formation under controlled conditions. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-hydroxybenzaldehyde 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions include quinones, reduced hydrazine derivatives, and various substituted benzaldehyde derivatives .

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-hydroxybenzaldehyde 1-{5-[(2-pyridylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone involves its interaction with specific molecular targets and pathways. The compound’s bromine and hydroxyl groups allow it to form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The triazole ring can interact with various enzymes and receptors, leading to diverse biological effects .

Properties

Molecular Formula

C15H12Br2N6OS

Molecular Weight

484.2 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[[3-(pyridin-2-ylmethylsulfanyl)-1H-1,2,4-triazol-5-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C15H12Br2N6OS/c16-10-5-9(13(24)12(17)6-10)7-19-21-14-20-15(23-22-14)25-8-11-3-1-2-4-18-11/h1-7,24H,8H2,(H2,20,21,22,23)/b19-7+

InChI Key

IJKCYDKZWBNJQW-FBCYGCLPSA-N

Isomeric SMILES

C1=CC=NC(=C1)CSC2=NNC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

C1=CC=NC(=C1)CSC2=NNC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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